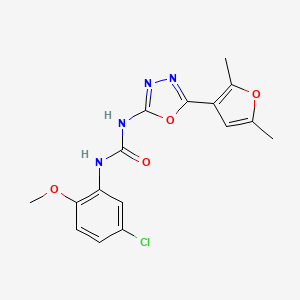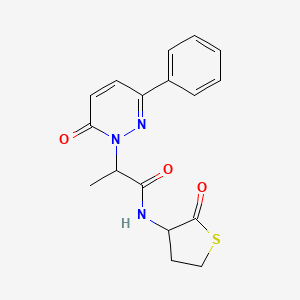![molecular formula C16H19ClN4O B2676643 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2320383-04-6](/img/structure/B2676643.png)
3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as JNJ-40411813 and has a molecular weight of 382.9 g/mol.
Mécanisme D'action
The mechanism of action of 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also have an effect on the immune system, helping to stimulate the body's natural defenses against cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine has a number of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. It has also been shown to have neuroprotective effects, helping to protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine in lab experiments is its high potency and selectivity. This compound has been found to be highly effective against cancer cells, while having minimal effects on healthy cells. However, one limitation is that more research needs to be done to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine. Some possible areas of study include:
1. Further investigation into its mechanism of action and potential side effects.
2. Development of new drug formulations based on this compound.
3. Exploration of its potential use in combination with other drugs for the treatment of cancer and neurological disorders.
4. Investigation of its potential use as a diagnostic tool for cancer and other diseases.
5. Development of new synthetic methods for the production of this compound.
Méthodes De Synthèse
The synthesis of 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine involves a series of chemical reactions. The starting materials include 3-chloro-4-pyridinamine, 4-(4-bromobutoxy)piperidine, and 2,6-dimethylpyridine-3,5-dicarboxylic acid. These compounds are reacted together in the presence of appropriate reagents and catalysts to yield the final product.
Applications De Recherche Scientifique
3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine has been studied extensively for its potential applications in the development of new drugs. It has been found to have activity against various types of cancer, including lung cancer, breast cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-2-3-16(20-19-12)22-11-13-5-8-21(9-6-13)15-4-7-18-10-14(15)17/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXOBGYLJREDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)
![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)


![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)

![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)

